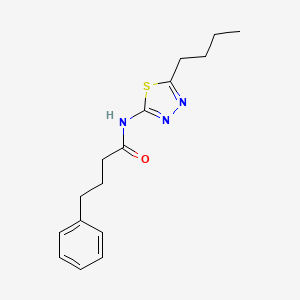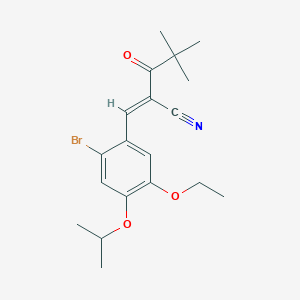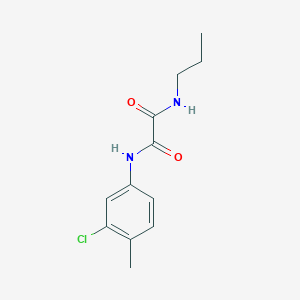
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide inhibits glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to induce cell death in cancer cells by inhibiting glutaminase. It has also been shown to decrease the proliferation and migration of cancer cells. In addition, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, its efficacy can vary depending on the type of cancer cell being studied.
Direcciones Futuras
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and metabolic diseases. Another direction is to develop more potent and selective glutaminase inhibitors based on the structure of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. Finally, further studies are needed to fully understand the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide and its effects on cancer cells.
Aplicaciones Científicas De Investigación
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is upregulated in many cancer cells, and its inhibition by N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been shown to selectively induce cell death in cancer cells while sparing normal cells. N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-3-12-15-18-19-16(21-15)17-14(20)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXLAHNQPWVYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)


![2,4,5-trichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B4718842.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide](/img/structure/B4718847.png)
![2-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4718853.png)
![2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide](/img/structure/B4718864.png)
![isopropyl 4-(aminocarbonyl)-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4718879.png)
![1-[4-(2-fluorophenoxy)butyl]piperidine](/img/structure/B4718884.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4718893.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4718899.png)
![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)